![molecular formula C17H28ClNO B1394737 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1219981-02-8](/img/structure/B1394737.png)

4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride

Overview

Description

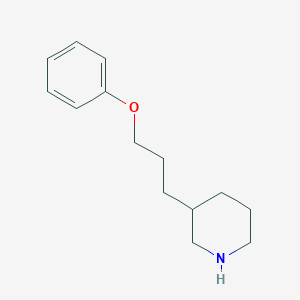

4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride , also known by its chemical formula C29H32N2O6 , is a synthetic compound with a molecular weight of approximately 504.588 g/mol . It belongs to the class of piperidine derivatives and exhibits interesting pharmacological properties.

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(2-Isopropyl-5-methylphenoxy)ethylamine (a precursor) with piperidine, followed by hydrochlorination to yield the hydrochloride salt form . The synthetic route may vary depending on the specific research context.

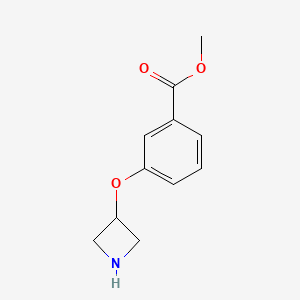

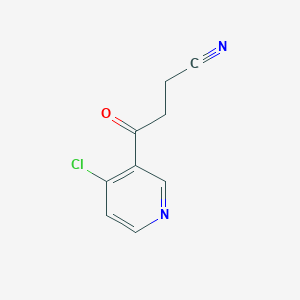

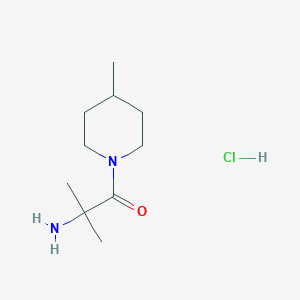

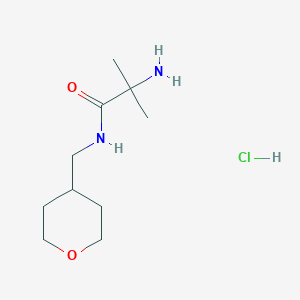

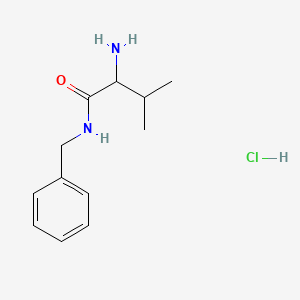

Molecular Structure Analysis

The molecular structure of 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride consists of a piperidine ring fused to a phenoxyethyl group. The isopropyl and methyl substituents confer steric hindrance, affecting its interactions with biological targets. The hydrochloride salt provides water solubility and stability .

Scientific Research Applications

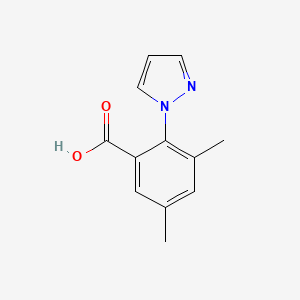

1. Crystal Structure Analysis

- Crystal structures of related compounds: Studies have explored the crystal structures of compounds closely related to 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride. For example, the crystal structures of derivatives of 1-methyl-2,6-diphenylpiperidin-4-ylidene have been examined to understand the conformational differences and the angles of inclination of the phenoxycarbonyl ring with respect to the piperidine ring mean plane (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).

2. Synthesis and Copolymerization

- Synthesis and copolymerization with styrene: Research has been conducted on the synthesis and styrene copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which are structurally similar to 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride. This research includes the characterization of these acrylates and their copolymerization properties (Whelpley, Zepeda, Schjerven, Rocus, & Kharas, 2022).

3. Opiate Activity Research

- Opiate activity analysis: A series of novel 1'-methylxanthene-9-spiro-4'-piperidines, which share structural features with 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride, has been prepared in the search for opiate analgesics with improved pharmacological properties. This research explores the structure-activity relationship of these compounds (Galt, Horbury, Matusiak, Pearce, & Shaw, 1989).

4. Molecular and Crystal Structures

- Molecular and crystal structure studies: The molecular and crystal structures of hydroxy derivatives of hydropyridine, which are similar to 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride, have been determined. These studies focus on the role of hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).

5. Synthesis of Schiff and Mannich Bases

- Synthesis of Schiff and Mannich bases: Research on the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, involving reactions with compounds structurally similar to 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride, has been conducted. This research includes the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones and their chemical structure confirmation (Bekircan & Bektaş, 2008).

Future Directions

: Sigma-Aldrich: 4-(2-((2-ISOPROPYL-5-METHYLPHENOXY)AC)CARBOHYDRAZONOYL)2-MEO-PH : Sigma-Aldrich: 4-((2-ISOPROPYL-5-METHYLPHENOXY)METHYL)ANILINE : Sigma-Aldrich: [2-(5-Isopropyl-2-methylphenoxy)ethyl]amine hydrochloride : ChemicalBook: 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride : VWR: 4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]piperidine hydrochloride

properties

IUPAC Name |

4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO.ClH/c1-13(2)16-5-4-14(3)12-17(16)19-11-8-15-6-9-18-10-7-15;/h4-5,12-13,15,18H,6-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEBLDLOHNJHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride | |

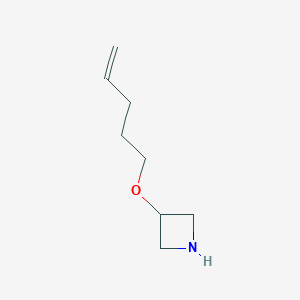

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394658.png)

![2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1394669.png)

![3-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394672.png)

![3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394673.png)

![3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1394675.png)